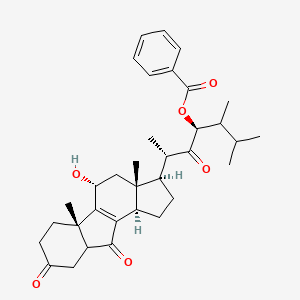![molecular formula C20H27N3O3S2 B1251124 (S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid methyl ester](/img/structure/B1251124.png)
(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RPR-114334 is a small molecule drug initially developed by Aventis SA. It functions as an inhibitor of protein farnesyltransferase and RAS type GTPase family inhibitors. The compound has been primarily investigated for its potential therapeutic applications in treating neoplasms .
Análisis De Reacciones Químicas
RPR-114334 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying protein farnesyltransferase and RAS inhibitors.
Biology: It is used to investigate the biological pathways involving protein farnesyltransferase and RAS proteins.
Industry: It may have applications in the development of new drugs targeting protein farnesyltransferase and RAS proteins.
Mecanismo De Acción
RPR-114334 exerts its effects by inhibiting protein farnesyltransferase and RAS type GTPase family inhibitors. Protein farnesyltransferase is an enzyme that catalyzes the transfer of a farnesyl group to a protein, which is essential for the proper functioning of RAS proteins. By inhibiting this enzyme, RPR-114334 disrupts the activity of RAS proteins, which play a crucial role in cell growth and differentiation .
Comparación Con Compuestos Similares
RPR-114334 can be compared with other protein farnesyltransferase inhibitors and RAS inhibitors. Some similar compounds include:
Tipifarnib: Another protein farnesyltransferase inhibitor used in cancer treatment.
Lonafarnib: A protein farnesyltransferase inhibitor investigated for its potential in treating progeria and cancer.
BMS-214662: A RAS inhibitor with potential anticancer properties.
RPR-114334 is unique in its specific molecular structure and its dual inhibition of both protein farnesyltransferase and RAS proteins .
Propiedades
Fórmula molecular |
C20H27N3O3S2 |
|---|---|
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[6-[[(2R)-2-amino-3-sulfanylpropyl]amino]naphthalene-1-carbonyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H27N3O3S2/c1-26-20(25)18(8-9-28-2)23-19(24)17-5-3-4-13-10-15(6-7-16(13)17)22-11-14(21)12-27/h3-7,10,14,18,22,27H,8-9,11-12,21H2,1-2H3,(H,23,24)/t14-,18+/m1/s1 |
Clave InChI |
PXCDDWIKPOASGU-KDOFPFPSSA-N |
SMILES isomérico |
COC(=O)[C@H](CCSC)NC(=O)C1=CC=CC2=C1C=CC(=C2)NC[C@H](CS)N |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)C1=CC=CC2=C1C=CC(=C2)NCC(CS)N |
Sinónimos |
RPR 114334 RPR-114334 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



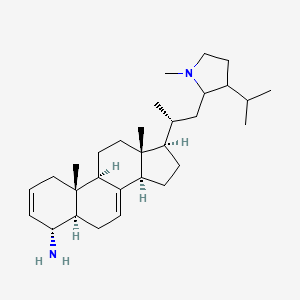



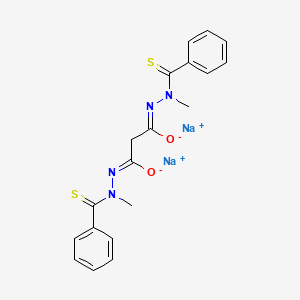

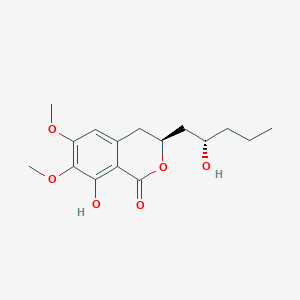

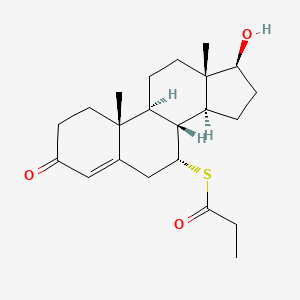

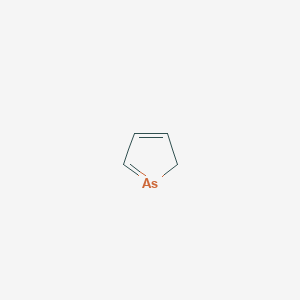
![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)
![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)
